molecular formula C19H35N3O2 B13786871 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione

5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione

Cat. No.: B13786871
M. Wt: 337.5 g/mol
InChI Key: VFITYAAFZRSYLV-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes cyclohexyl, diethylamino, and imidazolidine-2,4-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazolidine ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides or cyclohexyl Grignard reagents.

    Attachment of the diethylaminoethyl group: This can be done through nucleophilic substitution reactions using diethylaminoethyl halides.

    Incorporation of the 2-methylpropyl group: This step may involve alkylation reactions using 2-methylpropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The diethylaminoethyl group may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclohexyl-3-[2-(dimethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione
  • 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-ethylpropyl)imidazolidine-2,4-dione
  • 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylbutyl)imidazolidine-2,4-dione

Uniqueness

5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group provides steric hindrance, while the diethylaminoethyl group offers potential for interactions with biological targets. The imidazolidine-2,4-dione core is a versatile scaffold that can be modified to enhance its activity and selectivity.

Properties

Molecular Formula

C19H35N3O2

Molecular Weight

337.5 g/mol

IUPAC Name

5-cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C19H35N3O2/c1-5-21(6-2)12-13-22-17(23)19(14-15(3)4,20-18(22)24)16-10-8-7-9-11-16/h15-16H,5-14H2,1-4H3,(H,20,24)

InChI Key

VFITYAAFZRSYLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C(NC1=O)(CC(C)C)C2CCCCC2

Origin of Product

United States

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